Homoserine lactone

Overview

Description

Homoserine lactone, also known as isothreonine, is an α-amino acid with the chemical formula HO2CCH(NH2)CH2CH2OH . It is not one of the common amino acids encoded by DNA and differs from the proteinogenic amino acid serine by the insertion of an additional -CH2- unit into the backbone . Homoserine lactone is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine .

Synthesis Analysis

Homoserine is produced from aspartate via aspartate-4-semialdehyde, which is produced from β-phosphoaspartate . By the action of homoserine dehydrogenases, the semialdehyde is converted to homoserine . Then, two other enzymes, homoserine kinase and homoserine O-succinyltransferase use homoserine as a substrate and produce phosphohomoserine and O-succinyl homoserine respectively .

Molecular Structure Analysis

The molecular structure of Homoserine lactone consists of a homoserine lactone ring and a fatty acyl side . The levels of acyl-HSL in bacteria are dictated by the availability of the substrates and acyl-homoserine lactones synthase .

Chemical Reactions Analysis

Homoserine lactone is a product of the proteolytic reaction of cyanogen bromide (CNBr) with a methionine residue . This reaction is important for the chemical sequencing of proteins .

Physical And Chemical Properties Analysis

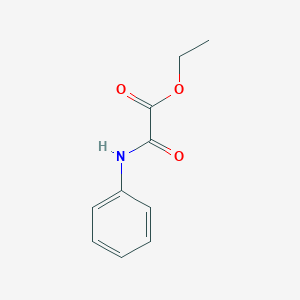

Homoserine lactone has a chemical formula of C4H7NO3 . Its average mass is 117.103 Da and its monoisotopic mass is 117.042595 Da .

Scientific Research Applications

Quorum Sensing in Bacteria

Homoserine lactone plays a crucial role in bacterial quorum sensing . Quorum sensing is a mechanism by which bacteria communicate with each other. In this process, bacteria produce, release, and detect signaling molecules known as autoinducers. Homoserine lactone is one such autoinducer used by Proteobacteria . The LuxI-type enzymes synthesize Homoserine lactone molecules, while the LuxR-type proteins bind to Homoserine lactones to regulate quorum sensing-dependent gene expression .

Regulation of Population Density

Homoserine lactone molecules are used by Proteobacteria as autoinducers to sense population density and modulate gene expression . This allows bacteria to coordinate their behavior based on the local population density, enabling them to act as a community rather than as individual cells.

Environmental Adaptation

The quorum sensing mechanism, mediated by Homoserine lactone, helps bacteria adapt to undesirable survival conditions . By sensing the population density and modulating gene expression accordingly, bacteria can adjust their behavior to better survive in challenging environments.

Role in Microbial Biodiversity

Homoserine lactone-mediated quorum sensing contributes to microbial biodiversity . It supports the life forms of both biotic and abiotic components by adapting to environmental conditions. This includes climate change, pollution, human activity, and natural calamities .

Biotechnological Applications

The understanding of Homoserine lactone-dependent quorum sensing in bacteria can be employed to improve environmental adaptation and develop broad biomolecule-based biotechnological applications .

Medical Applications

The manuscript “Molecular Mechanisms and Applications of N-Acyl Homoserine-2 in Lactone-Mediated Quorum Sensing in Bacteria” raises the relevance of bacterial quorum sensing mechanisms and various application perspectives that allow identifying the participation of these factors in the microbiome of various animal and plant species and even perspectives as adjuvants in the treatment of some diseases .

Mechanism of Action

Target of Action

Homoserine lactone, specifically N-acyl homoserine lactones (AHLs), are primarily targeted at gram-negative bacteria . These molecules are used by bacteria for a mechanism of intercellular communication known as quorum sensing (QS), which is mediated by small diffusible signaling molecules termed autoinducers . The most common class of autoinducer used by gram-negative bacteria are AHLs . They play a significant role in the organization of bacterial genes that adapt to harsh environmental conditions .

Mode of Action

The interaction of AHLs with their targets results in changes in bacterial behavior. In the QS system, the production of several virulence factors by bacteria like Pseudomonas aeruginosa can be controlled via cell density . Once AHLs like N-(3-oxododecanoyl)-L-homoserine lactone (C12-HSL) reach a critical threshold concentration, they bind to transcriptional regulatory protein LasR . This binding stabilizes the receptors, enabling dimerization, DNA binding, and transcription of QS target genes .

Biochemical Pathways

AHLs affect various biochemical pathways in bacteria. They regulate the production of biofilm and virulence factors, including elastase and pyocyanin . Expression of virulence genes is also connected with las, rhl, and Pseudomonas Quinolone Signal (PQS) systems . In the las QS system, LasI directs the synthesis of C12-HSL .

Pharmacokinetics

It’s known that these molecules are small and diffusible, allowing them to accumulate in the environment depending on bacterial cell density .

Result of Action

The action of AHLs results in molecular and cellular effects that contribute to bacterial survival and virulence. For instance, AHLs regulate the production of biofilm and virulence factors, including elastase and pyocyanin . They also control the production of antibiotics, plasmid conjugal transfer, pigmentation phenomenon, and production of exopolysaccharide (EPS) .

Action Environment

The action, efficacy, and stability of AHLs are influenced by environmental factors. These molecules are part of an interkingdom signaling system, allowing cross-talk between gut microorganisms and the host . They have been found in various environments, including clinical samples, the food industry, aquatic life, and wastewater treatment systems . Their action can be modulated by factors such as temperature, pH, and the presence of other microbial communities .

Safety and Hazards

When handling Homoserine lactone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

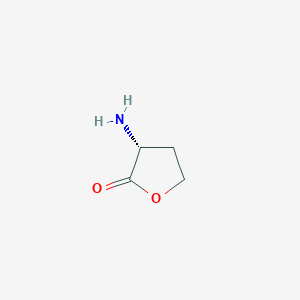

3-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPWUUJVYOJNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6305-38-0 (hydrobromide) | |

| Record name | Homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00862589 | |

| Record name | 3-Aminooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Homoserine lactone | |

CAS RN |

1192-20-7 | |

| Record name | Homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Homoserine lactone itself doesn't directly interact with targets in the same way that N-acyl homoserine lactones (AHLs) do. AHLs, a class of signaling molecules derived from HSL, are crucial in bacterial quorum sensing (QS). These molecules bind to specific receptor proteins, typically LuxR-type transcriptional regulators, within the bacteria. This binding triggers a cascade of events, leading to the regulation of gene expression and influencing various bacterial behaviors, including biofilm formation, virulence factor production, and bioluminescence [, , , , ].

A: Homoserine lactone (HSL) has the molecular formula C4H7NO3 and a molecular weight of 117.10 g/mol. While specific spectroscopic data isn't extensively provided in the provided research, HSL structure is characterized by its lactone ring and a pendant primary amine group. Variations in the acyl chain length and modifications at the C3 position of the lactone ring give rise to a diverse range of AHLs [, , ].

A: The length of the acyl side chain significantly impacts AHL activity and stability. Research shows that longer acyl chains (C8-C14) are associated with increased stability and slower degradation rates []. Additionally, AHLs with longer acyl chains tend to be less susceptible to pH-dependent lactonolysis, a process that inactivates AHLs by opening their lactone ring []. This stability is crucial for AHLs to function effectively as signaling molecules in various environments [].

ANone: Researchers employ various techniques to detect, characterize and quantify HSL and AHLs. Common methods include:

- Biosensors: Genetically engineered bacteria, such as Agrobacterium tumefaciens NTL4(pZLR4) and Chromobacterium violaceum CV026, are widely used to detect AHLs, particularly those with longer acyl chains [, , ]. These biosensors produce a detectable signal, like bioluminescence or color change, in response to specific AHLs.

- Thin-Layer Chromatography (TLC): TLC separates AHLs based on their polarity and can be coupled with biosensor overlays for detection [, , ]. This method is relatively simple and cost-effective.

- High-Performance Liquid Chromatography (HPLC): Coupled with Mass Spectrometry (MS), HPLC-MS offers high sensitivity and specificity in identifying and quantifying various AHL molecules present in samples [, , , ]. This technique is essential for analyzing complex AHL mixtures.

ANone: Modifications to the basic HSL structure, particularly in the acyl side chain, dramatically influence AHL activity, potency, and selectivity.

- Chain length: AHLs with acyl side chains between 11-13 carbons exhibit optimal immunosuppressive activity [].

- C3 Substitution: The presence of a 3-oxo or 3-hydroxy group on the acyl chain is crucial for both anticancer and QS signaling activities [].

- Chirality: In some cases, the stereochemistry at the C3 position can significantly influence activity. For instance, the S enantiomer of N-(3-oxo-octanoyl)homoserine lactone exhibits higher growth-promoting effects in sugarcane compared to the R enantiomer [].

A: Quorum quenching is a promising approach to control bacterial infections by disrupting bacterial communication mediated by AHLs [, ]. This disruption can disarm the bacteria, making them less pathogenic.

- Lactonases: Enzymes like SsoPox from Sulfolobus solfataricus can effectively degrade AHLs, including those involved in Pseudomonas aeruginosa virulence []. Immobilizing these enzymes on membranes can further enhance their efficacy in attenuating virulence factor production [].

A: Plants can sense and respond to bacterial AHLs, influencing their growth and development. For example, N-3-oxo-hexanoyl-homoserine lactone (3OC6-HSL) and N-3-oxo-octanoyl-homoserine lactone (3OC8-HSL) can promote primary root elongation in Arabidopsis thaliana [].

- GCR1 and GPA1: The G-protein-coupled receptor GCR1 and the Gα subunit GPA1 play crucial roles in mediating this AHL-induced root elongation. Mutants lacking functional GCR1 or GPA1 exhibit insensitivity to AHL-mediated root growth promotion []. These findings suggest the involvement of a G-protein signaling pathway in plant responses to bacterial AHLs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.